![molecular formula C6H7N5O2S2 B14448226 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine CAS No. 74039-26-2](/img/structure/B14448226.png)
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine is a heterocyclic compound that belongs to the class of pyrimido[4,5-e][1,2,4]thiadiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiadiazine ring. The presence of a methylsulfanyl group and a dioxo group further adds to its chemical complexity and potential reactivity.
Vorbereitungsmethoden
The synthesis of 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). This process allows for the formation of pyrimido[4,5-d]pyrimidines with various substituents . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Analyse Chemischer Reaktionen
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, pyrimido[4,5-d]pyrimidines, including 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine, have shown various biological activities such as antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties . These compounds are also known to inhibit enzymes like phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Wirkmechanismus
The mechanism of action of 6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to the inhibition of key enzymes involved in cell division and growth. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine can be compared with other similar compounds such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. These compounds share structural similarities but differ in their substituents and biological activities. For example, pyrido[2,3-d]pyrimidines have shown therapeutic potential in various diseases and have been studied extensively for their biological activities . The unique combination of a pyrimidine ring fused with a thiadiazine ring in this compound sets it apart from other related compounds .
Eigenschaften
| 74039-26-2 | |
Molekularformel |
C6H7N5O2S2 |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine |
InChI |
InChI=1S/C6H7N5O2S2/c1-14-6-10-4(7)3-5(11-6)8-2-9-15(3,12)13/h2H,1H3,(H3,7,8,9,10,11) |
InChI-Schlüssel |
XMMVEXBWJDHLBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C2C(=N1)NC=NS2(=O)=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


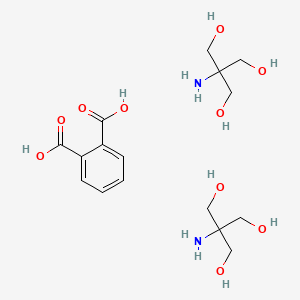

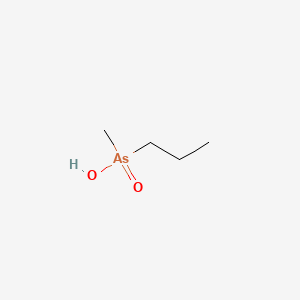
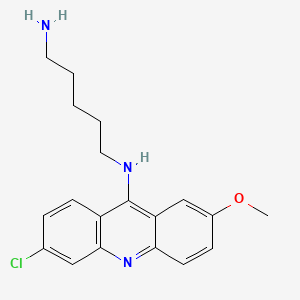
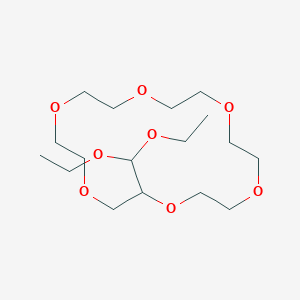
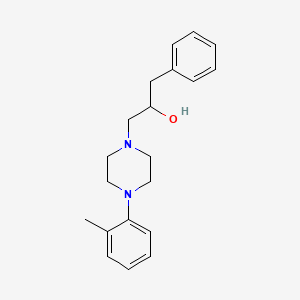

![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)


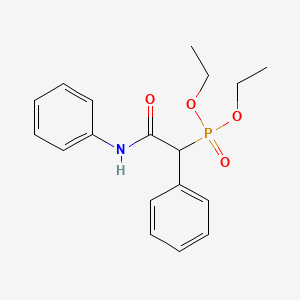
![Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B14448225.png)
